![molecular formula C16H23ClN2O B14168160 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Diazaspiro[55]undecan-1-yl(phenyl)methanone;hydrochloride is a compound belonging to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two piperidine rings fused at specific positionsThis compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine derivatives with appropriate reagents to form the spirocyclic core. The phenyl group and methanone moiety are then introduced through subsequent reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product .
Analyse Des Réactions Chimiques
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors.
Medicine: The compound’s potential biological activities, such as anti-inflammatory and analgesic properties, make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cell signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride can be compared with other similar compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but contains an additional nitrogen atom.
1-oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in the spirocyclic core and is studied for its antituberculosis activity.
3,9-disubstituted-spiro[5.5]undecane: These derivatives have various substituents at positions 3 and 9, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group and methanone moiety, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H23ClN2O |
|---|---|
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-13-5-4-8-16(18)9-11-17-12-10-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
Clé InChI |
XTPXBGNLOXUKBX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C2(C1)CCNCC2)C(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


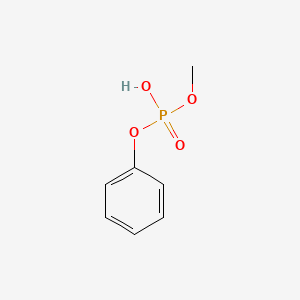
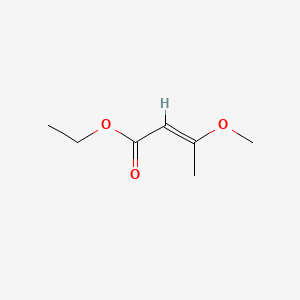

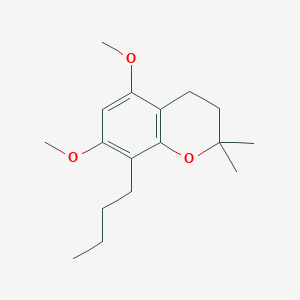
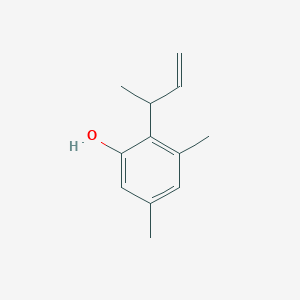
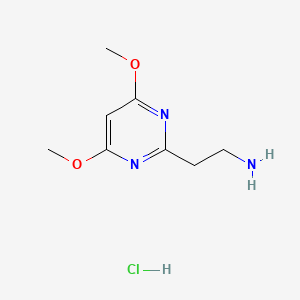
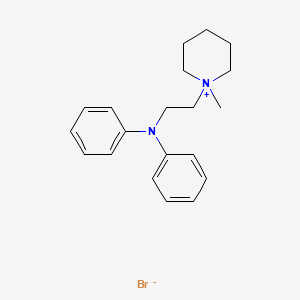
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

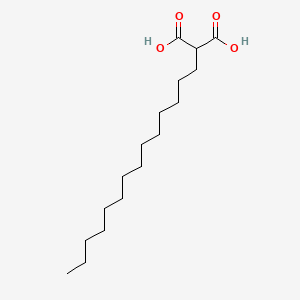
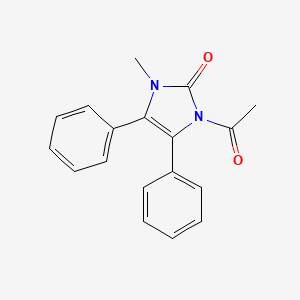
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)
